molecular formula C9H15ClN4 B12328170 Pyrazin-2-ylmethyl-(R)-pyrrolidin-3-yl-amine hydrochloride

Pyrazin-2-ylmethyl-(R)-pyrrolidin-3-yl-amine hydrochloride

Cat. No.: B12328170
M. Wt: 214.69 g/mol
InChI Key: NGGQYYSGABXGCR-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazin-2-ylmethyl-®-pyrrolidin-3-yl-amine hydrochloride: is a compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of Pyrazin-2-ylmethyl-®-pyrrolidin-3-yl-amine hydrochloride includes a pyrazine ring and a pyrrolidine ring, making it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrazin-2-ylmethyl-®-pyrrolidin-3-yl-amine hydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of 1-phenyl-2-(1H-pyrrol-1-yl)ethanone can produce trisubstituted pyrrolo[1,2-a]pyrazines . Another method involves the use of direct C-H arylation and cycloaddition reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free reactions and cascade reactions are preferred for their efficiency and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions: Pyrazin-2-ylmethyl-®-pyrrolidin-3-yl-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, Pyrazin-2-ylmethyl-®-pyrrolidin-3-yl-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biology, this compound is used in the study of enzyme inhibition and receptor binding. Its ability to interact with various biological targets makes it a valuable tool for understanding biochemical pathways .

Medicine: In medicine, Pyrazin-2-ylmethyl-®-pyrrolidin-3-yl-amine hydrochloride is investigated for its potential therapeutic effects. It has shown promise in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders .

Industry: In industry, this compound is used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of Pyrazin-2-ylmethyl-®-pyrrolidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Pyrazin-2-ylmethyl-®-pyrrolidin-3-yl-amine hydrochloride is unique due to its specific structure, which combines a pyrazine ring and a pyrrolidine ring. This unique structure allows for diverse biological activities and makes it a valuable scaffold for drug discovery and development .

Properties

Molecular Formula

C9H15ClN4

Molecular Weight

214.69 g/mol

IUPAC Name

(3R)-N-(pyrazin-2-ylmethyl)pyrrolidin-3-amine;hydrochloride

InChI

InChI=1S/C9H14N4.ClH/c1-2-10-5-8(1)13-7-9-6-11-3-4-12-9;/h3-4,6,8,10,13H,1-2,5,7H2;1H/t8-;/m1./s1

InChI Key

NGGQYYSGABXGCR-DDWIOCJRSA-N

Isomeric SMILES

C1CNC[C@@H]1NCC2=NC=CN=C2.Cl

Canonical SMILES

C1CNCC1NCC2=NC=CN=C2.Cl

Origin of Product

United States

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